REACTION_SMILES
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[CH3:10][N:11]([CH2:12][CH2:13][CH2:14][NH2:15])[CH3:16].[CH3:17][O:18][C:19]([CH3:20])([CH3:21])[CH3:22].[CH:23]([OH:24])([CH3:25])[CH3:26].[c:1]1([N:7]=[C:8]=[S:9])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([NH:7][C:8](=[S:9])[NH:15][CH2:14][CH2:13][CH2:12][N:11]([CH3:10])[CH3:16])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=Nc1ccccc1
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Name
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Type
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product
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Smiles
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CN(C)CCCNC(=S)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |